1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
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Overview
Description
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonyl group attached to an imidazole ring, which is further substituted with nitro, methoxy, and isopropyl groups. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the sulfonylation of 5-isopropyl-2-methoxy-4-methylphenyl with a suitable sulfonyl chloride, followed by nitration and subsequent cyclization to form the imidazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve maximum productivity and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- **1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)piperidine
- **1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)azepane
Uniqueness
Compared to similar compounds, 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, contributes to its potential as a reactive intermediate in various chemical and biological processes.
Properties
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-9(2)12-7-14(13(23-5)6-10(12)3)24(21,22)17-11(4)16-8-15(17)18(19)20/h6-9H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOIACLJUBXJIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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